

Application Notes and Protocols for RO4988546 (Ipatasertib/GDC-0068) In Vitro Assays

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Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824

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Introduction

RO4988546, also known as Ipatasertib or GDC-0068, is a potent and highly selective, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Ipatasertib has demonstrated robust anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and preclinical tumor models, particularly those with activating mutations in the PI3K/Akt pathway (e.g., PTEN loss or PIK3CA mutations).^{[1][2][3]} These application notes provide detailed protocols for in vitro assays to characterize the activity of **RO4988546**.

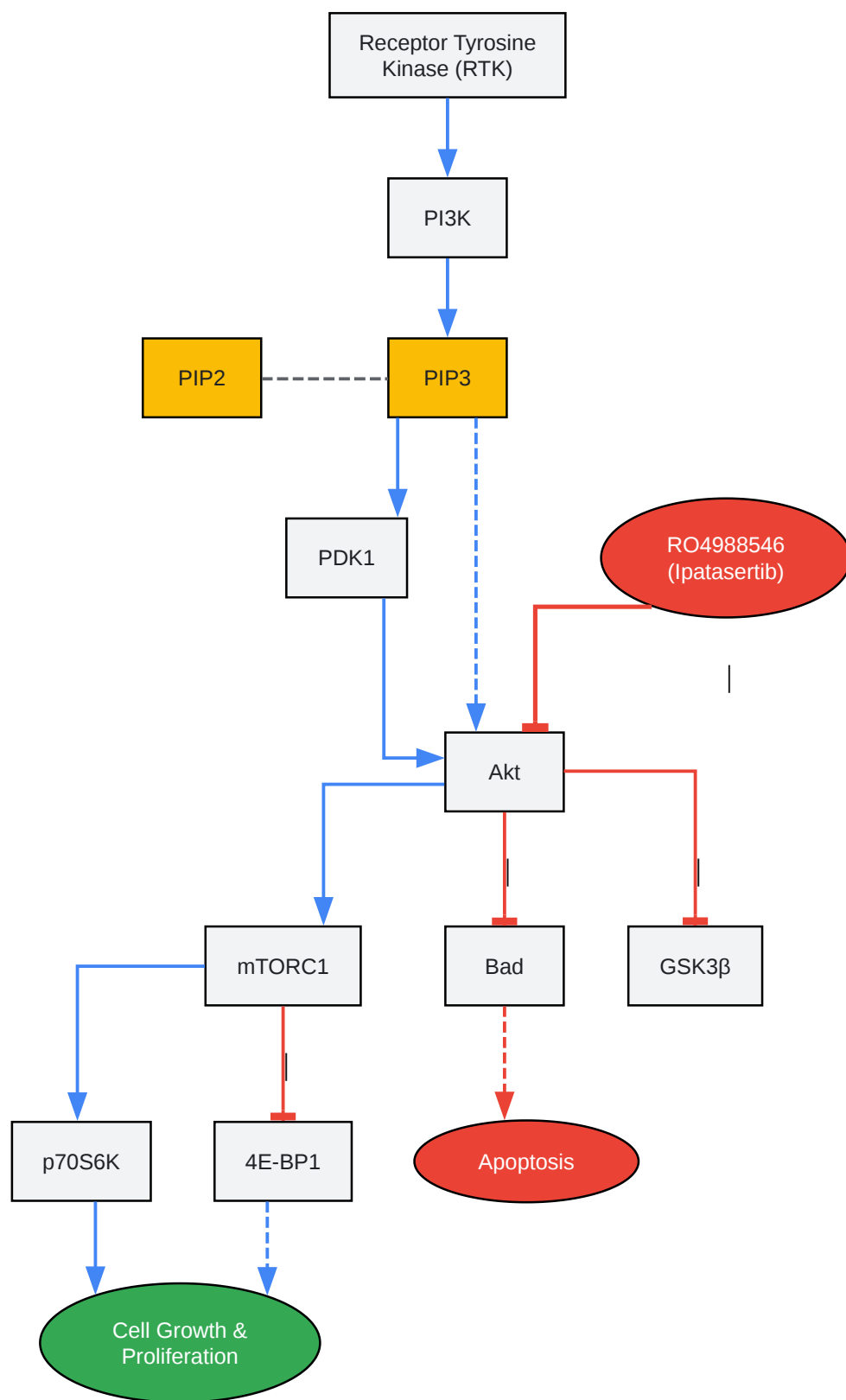
Quantitative Data Summary

The inhibitory activity of **RO4988546** has been characterized in both cell-free and cell-based assays. The following table summarizes key quantitative data for this compound.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Cell-Free Kinase Assay	Akt1	IC50	5 nM	[4]
Cell-Free Kinase Assay	Akt2	IC50	18 nM	[4]
Cell-Free Kinase Assay	Akt3	IC50	8 nM	[4]
Cell Viability Assay	LNCaP (Prostate)	IC50	110 nM	[5]
Cell Viability Assay	PC3 (Prostate)	IC50	-	[4]
Cell Viability Assay	BT474M1 (Breast)	IC50	-	[4]
Cell Viability Assay	KPL-4 (Breast)	IC50	-	[5]
Cell Viability Assay	SPEC-2 (Endometrial)	IC50	2.05 μ M	[6]
Cell Viability Assay	ARK1 (Endometrial)	IC50	6.62 μ M	[6]
PRAS40 Phosphorylation	LNCaP (Prostate)	IC50	157 nM	[4]
PRAS40 Phosphorylation	PC3 (Prostate)	IC50	197 nM	[4]
PRAS40 Phosphorylation	BT474M1 (Breast)	IC50	208 nM	[4]

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **RO4988546**.



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Caption: PI3K/Akt/mTOR signaling pathway and inhibition by **RO4988546**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of **RO4988546** on cancer cell proliferation using a colorimetric MTT assay.

Materials:

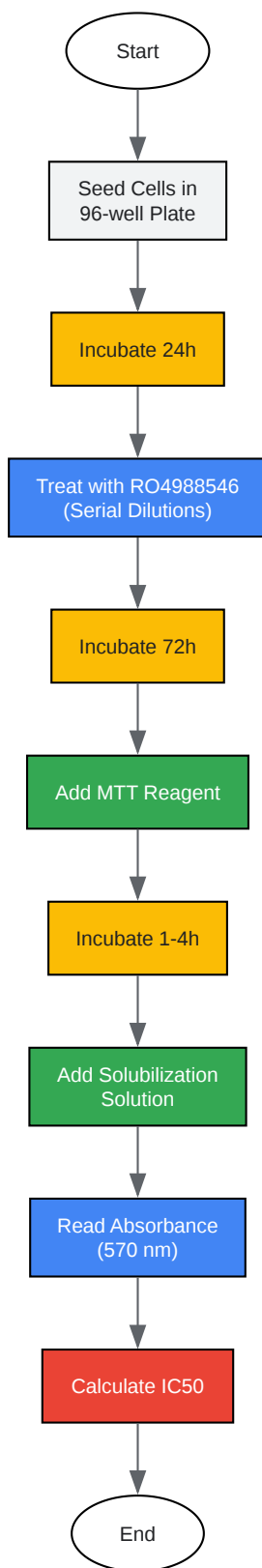
- Cancer cell line of interest (e.g., LNCaP, PC-3, BT-474, SPEC-2, ARK1)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **RO4988546** (Ipatasertib)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest and count cells.

- Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **RO4988546** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of **RO4988546** in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
 - Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of **RO4988546**.
 - Remove the medium from the wells and add 100 μ L of the prepared drug dilutions.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[\[6\]](#)
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.[\[6\]](#)
 - Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
 - Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[6\]](#)
 - Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Akt Pathway Inhibition

This protocol describes how to assess the inhibitory effect of **RO4988546** on the Akt signaling pathway by measuring the phosphorylation of downstream targets such as PRAS40 or S6.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **RO4988546** (Ipatasertib)
- DMSO
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat cells with various concentrations of **RO4988546** (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
 - Wash cells with ice-cold PBS and lyse them with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Boil the samples for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.
- Detection and Analysis:
 - Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing concentrations of **RO4988546** indicates inhibition of the Akt pathway.

Conclusion

The provided protocols offer standardized methods for the in vitro evaluation of **RO4988546** (Ipatasertib/GDC-0068). The cell viability assay is a robust method for determining the anti-proliferative potency of the compound, while Western blot analysis provides mechanistic insight into its inhibitory effect on the Akt signaling pathway. These assays are crucial for the preclinical characterization of Akt inhibitors and for identifying sensitive cancer cell lines.

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